1-Amino-4-(thiophen-2-YL)butan-2-one

Description

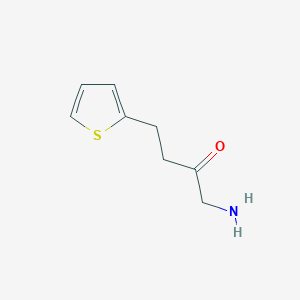

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11NOS |

|---|---|

Molecular Weight |

169.25 g/mol |

IUPAC Name |

1-amino-4-thiophen-2-ylbutan-2-one |

InChI |

InChI=1S/C8H11NOS/c9-6-7(10)3-4-8-2-1-5-11-8/h1-2,5H,3-4,6,9H2 |

InChI Key |

WGIIQPFZCPECRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)CCC(=O)CN |

Origin of Product |

United States |

Synthetic Methodologies for 1 Amino 4 Thiophen 2 Yl Butan 2 One

Established Synthetic Routes

The construction of 1-Amino-4-(thiophen-2-YL)butan-2-one can be approached through various established methods for the synthesis of β-aminoketones. rsc.orgresearchgate.net These routes often involve the formation of key carbon-carbon and carbon-nitrogen bonds.

Multi-Step Synthesis Approaches

A common multi-step approach to β-aminoketones involves the Mannich reaction. rsc.orgresearchgate.netthermofisher.com This reaction typically involves the aminoalkylation of a carbon acid with formaldehyde and a primary or secondary amine. In the context of synthesizing the target molecule, a plausible multi-step pathway could be envisioned starting from 2-acetylthiophene.

Another potential multi-step synthesis could involve the α-halogenation of a suitable thiophene-containing ketone, followed by nucleophilic substitution with an amine or an amine equivalent. α-Haloketones are versatile intermediates in organic synthesis due to their two electrophilic centers. nih.govnih.gov

A hypothetical multi-step synthesis is outlined below:

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Friedel-Crafts Acylation | Thiophene (B33073), Acetyl chloride | AlCl₃ | 1-(Thiophen-2-yl)ethanone |

| 2 | Aldol (B89426) Condensation | 1-(Thiophen-2-yl)ethanone, Formaldehyde | Base (e.g., NaOH) | 1-(Thiophen-2-yl)prop-2-en-1-one |

| 3 | Michael Addition | 1-(Thiophen-2-yl)prop-2-en-1-one, Nitromethane | Base (e.g., DBU) | 4-Nitro-1-(thiophen-2-yl)butan-1-one |

| 4 | Ketone Reduction | 4-Nitro-1-(thiophen-2-yl)butan-1-one | NaBH₄, CeCl₃·7H₂O | 4-Nitro-1-(thiophen-2-yl)butan-1-ol |

| 5 | Oxidation | 4-Nitro-1-(thiophen-2-yl)butan-1-ol | PCC or Swern oxidation | 4-Nitro-1-(thiophen-2-yl)butan-2-one |

| 6 | Nitro Group Reduction | 4-Nitro-1-(thiophen-2-yl)butan-2-one | H₂, Pd/C or SnCl₂, HCl | This compound |

One-Pot Synthesis Strategies

One-pot syntheses offer several advantages, including reduced reaction times, higher yields, and improved atom economy by avoiding the isolation of intermediates. A plausible one-pot strategy for the synthesis of this compound could be a modified Mannich reaction. This would involve the reaction of a thiophene derivative, an aldehyde, and an amine in a single reaction vessel. rsc.org For instance, a three-component reaction between 2-acetylthiophene, formaldehyde, and ammonia (or a protected amine) could potentially yield the target compound directly.

Catalytic approaches, such as the use of Lewis acids or supported nanoparticles, have been shown to facilitate Mannich reactions under milder conditions and could be applicable here. rsc.org

Retrosynthetic Analysis of the Chemical Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials.

Key Disconnections and Strategic Precursors

The primary disconnections for this compound are at the C-N bond and the C-C bonds of the butanone chain.

Cα-Cβ Bond Disconnection: This is a classic disconnection for β-aminoketones and points towards a Mannich-type reaction. This disconnection yields a thiophene-containing ketone, formaldehyde (or an equivalent), and an amine.

C-N Bond Disconnection: This disconnection suggests an amination reaction of a precursor containing a suitable leaving group at the C1 position.

Thiophene-C4 Bond Disconnection: This disconnection breaks the bond between the thiophene ring and the butanone side chain, suggesting a coupling reaction, such as a Friedel-Crafts acylation or a Grignard reaction.

A plausible retrosynthetic pathway is illustrated below:

| Target Molecule | Disconnection | Precursors |

| This compound | Cα-Cβ and C-N bonds (Mannich) | 1-(Thiophen-2-yl)ethanone, Formaldehyde, Ammonia |

| This compound | C-N bond | 1-Halo-4-(thiophen-2-yl)butan-2-one, Ammonia |

| This compound | Thiophene-C4 bond | Thiophene, 1-Amino-4-halobutan-2-one |

Functional Group Interconversions in Retrosynthesis

Functional group interconversions (FGIs) are crucial in retrosynthesis to access more convenient precursors.

Amine from a Nitro Group: The primary amine in the target molecule can be retrosynthetically derived from a nitro group. This suggests a precursor like 1-Nitro-4-(thiophen-2-YL)butan-2-one, which can be synthesized and then reduced in the final step. The nitro group can be introduced via a Michael addition of a nitromethane to an α,β-unsaturated ketone.

Ketone from an Alkyne or Alcohol: The ketone functional group could be derived from the oxidation of a secondary alcohol or the hydration of an alkyne. This opens up alternative synthetic routes involving these precursors.

Advanced Synthetic Techniques

Modern synthetic chemistry offers advanced techniques that could potentially be applied to the synthesis of this compound for improved efficiency and scalability.

Flow Chemistry: Continuous flow reactors could be employed for multi-step syntheses, allowing for better control over reaction parameters, improved safety, and easier scale-up. The synthesis of β-aminoketones has been successfully translated to flow processes. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, particularly in reactions like the Mannich reaction or metal-catalyzed cross-coupling reactions.

Catalysis: The development of novel catalysts, including organocatalysts and nanocatalysts, could enable more efficient and stereoselective syntheses of β-aminoketones. For example, chiral catalysts could be used to produce enantiomerically pure forms of the target molecule.

Catalytic Approaches in the Synthesis of the Chemical Compound

The Mannich reaction for synthesizing β-amino ketones can be significantly enhanced through the use of various catalysts. These catalysts facilitate the formation of the key iminium ion intermediate and its subsequent reaction with the enol form of the ketone. wikipedia.org Catalytic approaches are often preferred over traditional methods that may require harsh conditions or stoichiometric amounts of reagents, leading to lower efficiency and more waste. nih.gov

Catalysts employed in Mannich-type reactions are broadly categorized and include:

Lewis Acids: Catalysts like bismuth triflate (Bi(OTf)₃) and zirconium oxychloride (ZrOCl₂) can activate the aldehyde component, accelerating the formation of the iminium ion. organic-chemistry.org

Brønsted Acids: Acidic catalysts, including silica-supported perchloric acid (HClO₄-SiO₂) and surfactant-based Brønsted acids, can effectively catalyze the reaction, sometimes in aqueous media, which enhances the green profile of the synthesis. nih.govijitee.org

Nanocatalysts: Modern catalytic systems utilizing nanoparticles offer high efficiency, large surface area, and excellent recyclability. Examples include silica-functionalized copper(0) nanoparticles and magnetic nanocatalysts like Fe₃O₄@PEG-SO₃H, which allow for easy separation from the reaction mixture using a magnet. nih.govrsc.org

Organocatalysts: Chiral organocatalysts, such as proline and its derivatives, have been successfully used to achieve asymmetric Mannich reactions, yielding enantiomerically enriched β-amino ketones. wikipedia.org This is particularly important for pharmaceutical applications where specific stereoisomers are often required.

The choice of catalyst can influence reaction times, yields, and stereoselectivity. Research has demonstrated the successful synthesis of various β-amino ketones using these catalytic systems, often achieving good to excellent yields. rsc.org

| Catalyst Type | Specific Example | Key Advantages | Typical Conditions |

|---|---|---|---|

| Lewis Acid | Bismuth Triflate | High efficiency, rapid reaction | Acetonitrile, Room Temp |

| Brønsted Acid | HClO₄-SiO₂ | Solid acid, recyclable, mild conditions | Solvent-free or Ethanol (B145695) |

| Nanocatalyst | Fe₃O₄@PEG-SO₃H | High yield, recyclable, green solvent | Ethanol, Room Temp nih.gov |

| Organocatalyst | (S)-Proline | Enantioselectivity, metal-free | DMSO or DMF, Room Temp |

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles into the synthesis of β-amino ketones aims to reduce the environmental impact of chemical processes. rsc.orgacs.org This involves designing reactions that are more efficient, generate less waste, and use less hazardous substances.

Key green chemistry strategies applicable to the synthesis of this compound and related compounds include:

Atom Economy: Designing reactions, such as the three-component Mannich reaction, that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. acs.org

Use of Benign Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol. Several catalytic systems for β-amino ketone synthesis have been developed to work efficiently in these green solvents. nih.govresearchgate.net

Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents, as it reduces waste. acs.org The use of recyclable catalysts, such as solid acids or magnetic nanoparticles, further enhances the sustainability of the process. nih.govijitee.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. Solvent-free methods, sometimes assisted by microwave irradiation, can also lead to shorter reaction times and increased energy efficiency. nih.gov

One-Pot Reactions: Multi-component reactions, like the Mannich reaction, are inherently greener as they combine several synthetic steps into a single operation, reducing the need for intermediate purification, minimizing solvent use, and saving time and energy. nih.govnih.gov

For instance, the synthesis of β-amino ketones has been reported using saccharose as a natural, biodegradable, and homogeneous catalyst in a water/ethanol mixture at room temperature, representing an entirely green protocol. researchgate.net

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of chemical compounds, including β-amino ketones. researchgate.netresearchgate.net This technique involves pumping reagents through a network of tubes or microreactors, where they mix and react. zenodo.org Flow chemistry offers several distinct advantages over traditional batch processing:

Enhanced Safety: The small reactor volumes minimize the risks associated with handling hazardous reagents or performing highly exothermic reactions. researchgate.net

Improved Efficiency and Yield: Superior heat and mass transfer in flow reactors allow for precise control over reaction parameters like temperature and residence time, often leading to higher yields and purities. researchgate.netnih.gov

Scalability: Scaling up production in a flow system is achieved by running the reactor for a longer duration or by using multiple reactors in parallel, which is often simpler and more reliable than scaling up batch reactors. researchgate.net

Automation and Integration: Flow systems can be easily automated and can incorporate in-line purification and analysis steps, creating a streamlined multi-step synthesis process. zenodo.orgresearchgate.net

The synthesis of β-amino ketones has been successfully translated from batch to continuous flow mode. researchgate.netnih.gov In one example, a flow process for generating β-amino ketones was developed that achieved high yields with residence times of less than 90 seconds at 50°C. This represents a significant improvement in efficiency compared to the corresponding batch reaction. researchgate.net Different reactor setups can be evaluated to overcome challenges like clogging caused by precipitate formation. researchgate.netnih.gov

| Parameter | Batch Synthesis (Typical) | Flow Synthesis (Example) researchgate.net |

|---|---|---|

| Reaction Time | Hours | < 90 seconds |

| Temperature Control | Less precise, potential for hotspots | Excellent, rapid heat exchange |

| Mixing | Dependent on stirring efficiency | Efficient and rapid diffusion mixing |

| Safety | Higher risk with large volumes | Inherently safer due to small volumes |

| Scalability | Requires larger, redesigned reactors | Achieved by continuous operation |

Optimization of Synthetic Yields and Purity

Optimizing the yield and purity of this compound requires careful consideration of various reaction parameters. The goal is to maximize the formation of the desired product while minimizing the formation of by-products.

Key factors for optimization in a typical Mannich-type synthesis include:

Catalyst Selection: The nature and amount of the catalyst can dramatically affect the reaction rate and yield. Screening different catalysts (e.g., Lewis acids, Brønsted acids, nanocatalysts) is a crucial first step. ijitee.orgrsc.org For example, studies on β-amino ketone synthesis show that catalyst loading can be optimized to achieve high yields without unnecessary excess. ijitee.org

Solvent Effects: The choice of solvent can influence reagent solubility and reaction kinetics. While green solvents like ethanol and water are preferred, other solvents may be screened to find the optimal balance for a specific reaction. nih.gov In some cases, solvent-free conditions provide the best results. nih.gov

Temperature: Reaction temperature is a critical parameter. While some modern catalytic systems work efficiently at room temperature, others may require heating to achieve acceptable reaction rates and yields. rsc.org In flow chemistry, temperature can be precisely controlled to maximize product formation and minimize degradation. researchgate.net

Stoichiometry of Reactants: The molar ratio of the ketone, aldehyde, and amine can be adjusted to drive the reaction to completion and maximize the yield based on the most valuable starting material.

Purification Method: The final purity of the compound depends on the chosen purification technique. Common methods include recrystallization, which is effective for crystalline solids, and column chromatography on silica gel for separating the product from soluble impurities. nih.gov The development of a robust purification protocol is essential for obtaining the compound in high purity.

| Parameter Varied | Condition A | Yield A | Condition B | Yield B | Observation |

|---|---|---|---|---|---|

| Catalyst (for a model reaction) ijitee.org | None | Low/No Reaction | Sulfated MCM-41 | >90% | Catalyst is essential for high conversion. |

| Solvent | Toluene | Moderate | Ethanol | High | Polar protic solvents can favor the reaction. |

| Temperature | Room Temperature | 65% | 80 °C | 92% | Increased temperature improves reaction rate and yield. rsc.org |

| Reaction Time | 2 hours | 70% | 6 hours | 95% | Longer reaction time allows for completion. |

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Butanone Moiety

The ketone's carbonyl group and its adjacent α-carbons are primary sites of reactivity. The electron-withdrawing nature of the carbonyl oxygen polarizes the carbon-oxygen double bond, rendering the carbonyl carbon electrophilic. Furthermore, the protons on the carbons alpha (α) to the carbonyl group (C1 and C3) exhibit acidity, enabling the formation of enol or enolate intermediates. msu.edumasterorganicchemistry.com

The electrophilic carbonyl carbon of 1-Amino-4-(thiophen-2-yl)butan-2-one is susceptible to attack by a wide range of nucleophiles. This reaction, known as nucleophilic addition, proceeds through a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

Common nucleophilic addition reactions applicable to this butanone moiety are summarized in the table below. The reaction generally follows the mechanism where the nucleophile attacks the partially positive carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the final addition product.

| Nucleophile (Reagent) | Product Type | Illustrative Product from this compound |

| Hydride ion (e.g., NaBH₄) | Secondary Alcohol | 1-Amino-4-(thiophen-2-yl)butan-2-ol |

| Organometallic (e.g., CH₃MgBr) | Tertiary Alcohol | 1-Amino-2-methyl-4-(thiophen-2-yl)butan-2-ol |

| Cyanide ion (e.g., HCN) | Cyanohydrin | 3-Amino-1-(thiophen-2-yl)methyl-1-hydroxy-1-cyanopropane |

| Water (H₂O, acid/base catalyzed) | Hydrate (Gem-diol) | 1-Amino-4-(thiophen-2-yl)butane-2,2-diol |

This compound can exist in equilibrium with its enol tautomers. libretexts.org This process, known as keto-enol tautomerism, involves the migration of a proton from an α-carbon to the carbonyl oxygen, with a corresponding shift of the pi bond. nih.gov Because the ketone is unsymmetrical, with α-protons at both the C1 and C3 positions, two different enol tautomers can be formed.

Enol A (from C1 deprotonation): 1-Amino-4-(thiophen-2-yl)but-1-en-2-ol

Enol B (from C3 deprotonation): 1-Amino-4-(thiophen-2-yl)but-2-en-2-ol

In most simple ketones, the keto-enol equilibrium strongly favors the keto form. libretexts.org However, the presence and proportion of each enol can be influenced by solvent and catalytic conditions (acid or base). ucsb.edu

Treatment with a base can deprotonate an α-carbon to form an enolate anion, a powerful nucleophile. masterorganicchemistry.comwikipedia.org The formation of an enolate is a critical step for many reactions at the α-carbon. libretexts.org The choice of base and reaction conditions determines which of the two possible enolates is formed preferentially. bham.ac.uk

| Condition | Favored Enolate | Description |

| Kinetic Control | C1 Enolate | Deprotonation occurs at the less sterically hindered C1 methyl group. This is favored by using a strong, bulky, non-nucleophilic base (like LDA) at low temperatures in an aprotic solvent. libretexts.orgbham.ac.uk |

| Thermodynamic Control | C3 Enolate | Deprotonation occurs at the more substituted C3 position, leading to a more substituted (and generally more stable) double bond in the enolate. This is favored by using a smaller, strong base (like NaH) or an alkoxide at higher temperatures, allowing equilibrium to be established. bham.ac.uk |

The enolates derived from this compound are potent carbon nucleophiles that can participate in crucial carbon-carbon bond-forming reactions. masterorganicchemistry.com

Alkylation: In the presence of a suitable electrophile, such as an alkyl halide, the enolate can undergo an alkylation reaction. masterorganicchemistry.com To ensure efficient alkylation, the ketone must be completely converted to its enolate form using a strong base like lithium diisopropylamide (LDA) to prevent competing reactions. libretexts.org Alkylation can theoretically occur at either the C1 or C3 position, depending on which enolate is generated.

Condensation: Carbonyl condensation reactions involve the enolate of one molecule acting as a nucleophile and attacking the electrophilic carbonyl carbon of another molecule. libretexts.orglatech.edu A primary example is the aldol (B89426) reaction. msu.edulibretexts.org The enolate of this compound can react with another molecule of itself (a self-aldol reaction) or with a different aldehyde or ketone (a crossed or mixed aldol reaction) to form a β-hydroxy ketone. ucsb.edulibretexts.org This product can often be dehydrated upon heating or under acidic/basic conditions to yield an α,β-unsaturated ketone.

| Reaction Pathway | Electrophile | General Product Structure |

| α-Alkylation | Alkyl Halide (R-X) | A new alkyl group (R) is attached to the α-carbon (C1 or C3). |

| Aldol Addition | Aldehyde/Ketone | A β-hydroxy ketone is formed. |

| Aldol Condensation | Aldehyde/Ketone (with dehydration) | An α,β-unsaturated ketone is formed. |

Reactivity of the Amino Functional Group

The primary amino group (-NH₂) in this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. It readily reacts with a variety of electrophiles.

The amino group can be acylated by reaction with carboxylic acid derivatives, such as acid chlorides or anhydrides, to form amides. This is a common and robust transformation. Direct amidation with a carboxylic acid is also possible using coupling agents or Lewis acid catalysts. nih.gov

| Acylating Agent | Product Type | Illustrative Product from this compound |

| Acetyl Chloride | N-Acetylated Amide | N-(2-oxo-4-(thiophen-2-yl)butan-1-yl)acetamide |

| Acetic Anhydride | N-Acetylated Amide | N-(2-oxo-4-(thiophen-2-yl)butan-1-yl)acetamide |

| Benzoyl Chloride | N-Benzoylated Amide | N-(2-oxo-4-(thiophen-2-yl)butan-1-yl)benzamide |

The primary amino group undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.org The reaction is typically acid-catalyzed and proceeds through a carbinolamine (hemiaminal) intermediate. wikipedia.org The reaction is reversible, and the formation of the imine is often driven to completion by the removal of water. wikipedia.org

| Carbonyl Compound | Product Type | Illustrative Product from this compound |

| Acetone | Imine (Ketimine) | N-(propan-2-ylidene)-4-(thiophen-2-yl)butan-2-amine |

| Benzaldehyde | Imine (Aldimine) | N-(phenylmethylene)-4-(thiophen-2-yl)butan-2-amine |

| Cyclohexanone | Imine (Ketimine) | N-(cyclohexylidene)-4-(thiophen-2-yl)butan-2-amine |

Heterocycle Formation via Amine Reactivity

The primary amino group in this compound presents a nucleophilic center that could potentially participate in various cyclization reactions to form nitrogen-containing heterocycles. Reactions such as the Paal-Knorr synthesis for pyrroles or the Pictet-Spengler reaction for tetrahydro-β-carbolines are theoretically plausible transformations for molecules with similar functionalities. However, no specific examples or studies demonstrating these or other heterocycle-forming reactions originating from the amine functionality of this compound have been reported.

Reactivity of the Thiophene (B33073) Moiety

The thiophene ring is known to undergo a variety of electrophilic aromatic substitution reactions. The presence of the aminoketone substituent would be expected to influence the regioselectivity of such reactions.

Functionalization of the Thiophene Ring

Common functionalization reactions for thiophenes include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. While these reactions are well-established for a wide range of thiophene derivatives, specific conditions and outcomes for their application to this compound are not available in the scientific literature.

Interplay of Functional Groups and Chemoselectivity

The presence of three distinct functional groups—amine, ketone, and thiophene—raises important questions about chemoselectivity in various reactions. For instance, in reduction reactions, the selective reduction of the ketone without affecting the thiophene ring or the amino group would be a key challenge. Conversely, reactions involving the amino group, such as acylation or Schiff base formation, would need to proceed without interference from the ketone or the thiophene moiety. The lack of experimental data precludes any definitive statements on the chemoselective behavior of this compound.

Spectroscopic and Structural Characterization of 1 Amino 4 Thiophen 2 Yl Butan 2 One

Mass Spectrometry (MS) for Molecular Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the study of 1-Amino-4-(thiophen-2-yl)butan-2-one, electron impact (EI) ionization would likely be employed, leading to the formation of a molecular ion and subsequent fragmentation into smaller, characteristic ions. The fragmentation pattern provides a veritable fingerprint of the molecule's structure.

The fragmentation of this compound is expected to be dictated by the presence of the thiophene (B33073) ring, the ketone group, and the primary amine. The most probable cleavage points are the bonds adjacent to the carbonyl group (α-cleavage) and the carbon-carbon bond between the thiophene ring and the butanone chain.

Key fragmentation pathways anticipated for this compound include:

α-Cleavage adjacent to the carbonyl group: This is a characteristic fragmentation for ketones. Cleavage of the C2-C3 bond would result in the formation of a stable acylium ion. Another significant α-cleavage could occur at the C1-C2 bond.

Cleavage of the benzylic-type bond: The bond between the thiophene ring and the methylene (B1212753) group is susceptible to cleavage, leading to the formation of a stable thienylmethyl cation.

Loss of the amino group: Fragmentation involving the loss of the aminomethyl radical from the molecular ion is also a plausible pathway.

A hypothetical data table of the major fragments expected in the mass spectrum of this compound is presented below.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 169 | [C₈H₁₁NOS]⁺ | Molecular Ion (M⁺) |

| 140 | [C₇H₆NOS]⁺ | Loss of the ethyl group from the molecular ion |

| 111 | [C₅H₃OS]⁺ | α-Cleavage, formation of the thiophenoyl cation |

| 97 | [C₄H₄S]⁺ | Formation of the thienyl cation |

| 58 | [C₃H₈N]⁺ | Formation of the aminopropyl cation |

| 44 | [C₂H₆N]⁺ | Cleavage of the C2-C3 bond with charge retention on the amine fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of this compound is expected to be influenced by the chromophores present, namely the thiophene ring and the carbonyl group.

The thiophene ring itself exhibits strong absorption in the UV region due to π → π* transitions. The presence of the carbonyl group introduces the possibility of n → π* transitions, which are typically weaker and occur at longer wavelengths. The conjugation between the thiophene ring and the carbonyl group, although separated by a methylene group, might have a minor influence on the absorption maxima.

The expected electronic transitions for this compound are:

π → π transitions:* Associated with the conjugated π-system of the thiophene ring. These are expected to be high-intensity absorptions.

n → π transitions:* Involving the non-bonding electrons of the oxygen atom in the carbonyl group. These transitions are generally of lower intensity.

The solvent used for the analysis can influence the position of the absorption bands. For instance, polar solvents can cause a blue shift (hypsochromic shift) in n → π* transitions and a red shift (bathochromic shift) in π → π* transitions.

A table summarizing the anticipated UV-Vis absorption data for this compound in a common solvent like ethanol (B145695) is provided below.

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type | Chromophore |

| ~235 | High (~10,000) | π → π | Thiophene ring |

| ~280 | Low (~100) | n → π | Carbonyl group |

Computational Chemistry and Theoretical Studies

Electronic Structure Analysis

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different electrostatic potential values. In a typical MEP map, regions of negative potential, which are susceptible to electrophilic attack, are colored in shades of red and yellow. Conversely, areas with positive potential, indicating sites for nucleophilic attack, are shown in blue. Green areas represent regions of neutral potential.

For 1-Amino-4-(thiophen-2-yl)butan-2-one, the MEP map is expected to highlight distinct regions of varying electrostatic potential. The most negative potential is anticipated to be localized on the oxygen atom of the carbonyl group (C=O) due to its high electronegativity and the presence of lone pairs of electrons. mdpi.comresearchgate.net This red-colored region signifies the primary site for electrophilic attack. The nitrogen atom of the primary amine group (-NH2) would also exhibit a region of negative potential, albeit less intense than the carbonyl oxygen.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Values for Key Regions of this compound

| Molecular Region | Predicted Electrostatic Potential Range (kcal/mol) | Color Representation | Predicted Reactivity |

| Carbonyl Oxygen (O) | Highly Negative | Red | Electrophilic Attack |

| Amine Nitrogen (N) | Negative | Yellow/Orange | Electrophilic Attack |

| Amine Hydrogens (H) | Highly Positive | Blue | Nucleophilic Attack |

| Thiophene (B33073) Ring | Varied (Slightly Negative to Neutral) | Green/Yellow | Complex Reactivity |

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into a localized Lewis structure representation, consisting of 2-center bonds, 1-center lone pairs, and their corresponding anti-bonding orbitals. uni-muenchen.de This method is invaluable for understanding intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to molecular stability.

The stability of a molecule is enhanced by donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energy of these interactions, denoted as E(2), quantifies the extent of charge delocalization. dailymotion.com

In this compound, several key hyperconjugative interactions are expected:

n → π : A significant interaction is predicted between the lone pair (n) of the carbonyl oxygen and the anti-bonding π orbital of adjacent C-C bonds.

n → σ : The lone pair of the amine nitrogen atom can donate electron density to the anti-bonding σ orbitals of neighboring C-C and C-H bonds.

π → π : Within the thiophene ring, delocalization occurs through interactions between the filled π orbitals and the empty π orbitals of the aromatic system.

These charge transfer events lead to a departure from an idealized, perfectly localized Lewis structure and are crucial for understanding the molecule's electronic properties and reactivity. uni-muenchen.dedailymotion.com The magnitude of the E(2) stabilization energy indicates the strength of the interaction.

Table 2: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) | Interaction Type |

| LP (O) | π(C-C) | High | n → π |

| LP (N) | σ(C-H) | Moderate | n → σ |

| π (C=C)thiophene | π(C=C)thiophene | Moderate | π → π |

| σ (C-H) | σ(C-N) | Low | σ → σ |

Atomic Charges and Fukui Function Analysis for Reactivity Prediction

To quantify the reactivity of specific atomic sites within a molecule, Fukui functions are employed. These functions are derived from conceptual Density Functional Theory (DFT) and help identify the most likely sites for electrophilic, nucleophilic, and radical attacks. The condensed Fukui function, calculated from the differences in atomic charges between the neutral, anionic (N+1), and cationic (N-1) states of the molecule, provides a site-specific reactivity indicator. nih.govresearchgate.net

fk+ : For nucleophilic attack, this function identifies the site most susceptible to gaining an electron.

fk- : For electrophilic attack, this function points to the site most likely to donate an electron.

fk0 : For radical attack, this function indicates the site with the highest frontier electron density.

For this compound, the Fukui function analysis is expected to align with the predictions from MEP mapping. The carbonyl carbon atom is predicted to have the highest fk+ value, marking it as the most susceptible site for a nucleophilic attack. researchgate.net Conversely, the carbonyl oxygen and the nitrogen atom of the amine group are expected to have the highest fk- values, indicating their roles as primary sites for electrophilic attack. Within the thiophene ring, the carbon atoms, particularly C5, are known to be reactive sites for electrophiles. nih.govsemanticscholar.org

Table 3: Predicted Fukui Function Values for Selected Atoms in this compound

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) |

| Carbonyl Carbon (C=O) | Highest | Low | Moderate |

| Carbonyl Oxygen (O=C) | Low | High | Moderate |

| Amine Nitrogen (N) | Low | High | Low |

| Thiophene Carbon (C5) | Moderate | Moderate | High |

| Thiophene Sulfur (S) | Low | Moderate | Low |

Intermolecular Interactions and Crystal Packing Studies

Hirshfeld Surface Analysis

In the crystal structure of this compound, the analysis would likely reveal a dominance of H···H contacts, which is common for organic molecules containing numerous hydrogen atoms. nih.govconsensus.app Significant contributions from O···H/H···O and N···H/H···N contacts are also expected, corresponding to hydrogen bonding involving the carbonyl and amine groups, respectively. Interactions involving the sulfur atom of the thiophene ring, such as S···H/H···S and S···C/C···S contacts, would also be present and play a role in the supramolecular assembly. nih.gov

Table 4: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Intermolecular Contact Type | Predicted Contribution (%) |

| H···H | 45 - 55% |

| O···H / H···O | 15 - 20% |

| C···H / H···C | 10 - 15% |

| N···H / H···N | 5 - 10% |

| S···H / H···S | 3 - 7% |

| C···C | 1 - 3% |

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis provides a qualitative visualization of non-covalent interactions in real space. semanticscholar.org This method is based on the electron density and its reduced density gradient. The resulting NCI plots show isosurfaces that are color-coded to indicate the nature and strength of the interaction.

Blue isosurfaces represent strong, attractive interactions, such as hydrogen bonds.

Green isosurfaces indicate weak, delocalized van der Waals interactions.

Red isosurfaces signify strong, repulsive steric clashes.

For this compound, NCI analysis would visually confirm the interactions quantified by Hirshfeld analysis. Strong, attractive blue regions are expected between the amine hydrogens and the carbonyl oxygen of neighboring molecules, clearly depicting hydrogen bonds. Broad, green surfaces would likely be observed between the aliphatic chains and the faces of the thiophene rings, illustrating the presence of van der Waals forces that contribute to crystal packing. nih.gov Any close contacts between bulky groups would appear as red patches, indicating steric repulsion.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By simulating the atomic motions over time, MD can provide deep insights into the conformational flexibility of a molecule and its dynamic interactions with its environment, such as a solvent or a biological receptor. nih.govmdpi.com

For a flexible molecule like this compound, which possesses several rotatable bonds in its butyl chain, MD simulations would be particularly insightful. rsc.org These simulations could reveal the preferred conformations of the molecule in different environments. For instance, in an aqueous solution, the molecule might adopt folded conformations to facilitate intramolecular hydrogen bonding or expose its polar groups (amine and carbonyl) to the water molecules. In a non-polar solvent or within a protein binding pocket, it might adopt a more extended conformation to maximize favorable hydrophobic interactions. mdpi.com

MD simulations can also be used to analyze the stability of intermolecular interactions over time. For example, the persistence of hydrogen bonds formed between molecules in a crystal or between the molecule and a target protein can be monitored, providing a dynamic view of the binding stability that complements the static picture from crystal structure analysis. acs.org

Synthesis and Characterization of Derivatives and Analogues

Modification at the Amino Group (e.g., Schiff Base Formation)

The primary amino group in 1-Amino-4-(thiophen-2-YL)butan-2-one serves as a key handle for derivatization, most notably through the formation of Schiff bases (imines). This reaction involves the condensation of the primary amine with an aldehyde or a ketone, typically under acid or base catalysis, to form a carbon-nitrogen double bond. dergipark.org.trajrconline.org The reaction is reversible and generally proceeds by the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. oxfordsciencetrove.comresearchgate.net

The synthesis of Schiff bases from various aminothiophene derivatives has been reported, highlighting the feasibility of this transformation for the title compound. ajrconline.org For instance, reacting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with different aldehydes has yielded a range of Schiff base derivatives in good yields. ajrconline.org A general synthetic pathway involves refluxing the aminoketone with the desired aldehyde or ketone in a suitable solvent like ethanol (B145695), sometimes with a few drops of an acid catalyst such as glacial acetic acid. researchgate.net

These modifications can introduce a wide array of substituents, significantly altering the steric and electronic properties of the parent molecule. A representative set of aromatic aldehydes that can be used for Schiff base formation is presented in the table below.

| Aldehyde Reactant | Resulting Schiff Base Moiety |

| Benzaldehyde | N-benzylidene |

| 4-Nitrobenzaldehyde | N-(4-nitrobenzylidene) |

| 4-Chlorobenzaldehyde | N-(4-chlorobenzylidene) |

| Salicylaldehyde | N-(2-hydroxybenzylidene) |

| 4-Anisaldehyde | N-(4-methoxybenzylidene) |

Modification at the Ketone Moiety (e.g., Oximes, Hydrazones)

The ketone functional group at the 2-position of the butane (B89635) chain is another reactive site for derivatization. Standard ketone chemistry can be applied to generate a variety of analogues, including oximes and hydrazones.

Oximes are formed by the reaction of the ketone with hydroxylamine or its salts, such as hydroxylamine hydrochloride. wikipedia.orgarpgweb.com This condensation reaction is pH-dependent and is a common method for the characterization and modification of carbonyl compounds. arpgweb.comnih.gov The synthesis of the oxime of the closely related 4-(thiophen-2-yl)butan-2-one has been successfully demonstrated, indicating that this compound should undergo a similar transformation. researchgate.net The reaction typically involves treating the ketone with hydroxylamine hydrochloride in a polar solvent, often in the presence of a base. arpgweb.com

Hydrazones are synthesized through the condensation of the ketone with hydrazine or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). thieme-connect.deresearchgate.net These reactions are analogous to oxime formation and provide a route to a diverse set of derivatives. The synthesis of hydrazone derivatives from various thiophene-containing compounds has been well-documented. mdpi.comnih.govnih.gov For example, hydrazide-hydrazone derivatives have been prepared from 3-acetylpyridine, which can then be used in further synthetic steps. nih.gov

The table below summarizes the common reagents used for ketone modification and the resulting functional groups.

| Reagent | Resulting Functional Group |

| Hydroxylamine (NH₂OH) | Oxime (=N-OH) |

| Hydrazine (NH₂NH₂) | Hydrazone (=N-NH₂) |

| Phenylhydrazine | Phenylhydrazone (=N-NHPh) |

| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone |

Modification of the Butane Chain

Alterations to the four-carbon butane chain connecting the thiophene (B33073) ring and the aminoketone functionality can lead to the synthesis of homologues and analogues with different spatial arrangements and flexibility. While specific examples of modifying the butane chain of this compound are not extensively detailed in the literature, general synthetic organic methodologies can be applied.

For instance, homologation could be achieved by employing synthetic strategies that allow for the insertion of one or more methylene (B1212753) groups into the chain. Conversely, shorter chain analogues could be synthesized from different starting materials. Alkylation at the carbons alpha to the ketone (C1 and C3) may also be possible under appropriate basic conditions, leading to branched-chain derivatives. The synthesis of related structures, such as 1,4-bis(thiophen-2-yl)butane-1,4-dione, involves the use of a four-carbon unit (succinyl chloride) to link two thiophene rings, demonstrating the manipulation of such butane structures in thiophene chemistry. nih.gov

Functionalization of the Thiophene Ring

The thiophene ring is susceptible to electrophilic aromatic substitution, which provides a powerful tool for its functionalization. nih.gove-bookshelf.de The reactivity of thiophene towards electrophilic substitution is generally greater than that of benzene (B151609). nih.gov Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation.

Halogenation: The thiophene ring can be readily halogenated. For instance, bromination of thiophene derivatives can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent. nih.gov The position of substitution is directed by the existing side chain.

Nitration: Nitration of the thiophene ring can be accomplished using nitrating agents, though the high reactivity of the thiophene ring requires careful control of reaction conditions to avoid side reactions. rsc.org A common reagent for the nitration of thiophene is nitric acid in acetic anhydride. rsc.org

Acylation: Friedel-Crafts acylation can introduce an acyl group onto the thiophene ring, typically using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride.

These functionalizations allow for the introduction of a wide range of substituents onto the thiophene moiety, which can significantly impact the biological activity and physicochemical properties of the resulting derivatives.

Isomeric Forms and Stereochemical Considerations in Derivatives

The structure of this compound and many of its derivatives presents interesting stereochemical aspects. The presence of a chiral center, typically at the carbon bearing the amino group in derivatives where the ketone has been reduced, means that these compounds can exist as enantiomers.

When the ketone moiety is modified to form derivatives like oximes, geometric isomerism (E/Z) around the C=N double bond is possible, particularly if the substituents on the nitrogen are different from the hydroxyl group. researchgate.net

Given the importance of stereochemistry in biological systems, the enantioselective synthesis of chiral derivatives is of significant interest. Methodologies for the asymmetric synthesis of chiral 1,2-amino alcohols and α-amino acid derivatives are well-established and could potentially be adapted for the stereocontrolled synthesis of this compound analogues. researchgate.netnih.govnih.gov Such synthetic strategies often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. For example, the asymmetric transfer hydrogenation of unprotected α-ketoamines has been used to synthesize chiral 1,2-amino alcohols with high enantioselectivity. nih.gov The development of stereoselective synthetic routes to derivatives of this compound would be crucial for elucidating the specific biological roles of individual stereoisomers.

Applications in Organic Synthesis and Materials Science Research

1-Amino-4-(thiophen-2-YL)butan-2-one as a Versatile Building Block

There is no specific information available in the reviewed literature to suggest that this compound is utilized as a versatile building block in organic synthesis. While thiophene (B33073) moieties are common in synthetic chemistry, the specific utility of this compound has not been documented in the accessible scientific domain.

Precursor in Heterocyclic Compound Synthesis

Potential in Polymer Chemistry and Material Science Applications

There is a lack of data regarding the application of this compound in polymer chemistry or materials science. No studies have been found that investigate its use as a monomer or an additive in the development of new polymers or materials.

Coordination Chemistry Studies (e.g., as a Ligand for Metal Complexes)

No studies on the coordination chemistry of this compound were found. The presence of potential donor atoms in its structure, such as the nitrogen of the amino group and the oxygen of the carbonyl group, suggests it could act as a ligand for metal complexes. However, there is no evidence in the literature of such complexes being synthesized or characterized.

Future Research Perspectives

Development of Novel Synthetic Pathways

The synthesis of β-aminoketones is a well-established area of organic chemistry, with the Mannich reaction being a cornerstone methodology. rsc.org However, future research can focus on developing more efficient, sustainable, and versatile synthetic routes to 1-Amino-4-(thiophen-2-yl)butan-2-one and its analogs.

One promising direction is the exploration of novel catalytic systems for Mannich-type reactions. This could involve the use of organocatalysts, metal-organic frameworks (MOFs), or nanoparticles to enhance reaction rates, improve yields, and facilitate catalyst recycling. rsc.org Furthermore, multicomponent reactions (MCRs) present an attractive strategy for the one-pot synthesis of complex thiophene (B33073) derivatives, potentially offering a more atom-economical and streamlined approach compared to traditional multi-step syntheses. nih.gov

Alternative synthetic strategies could also be investigated. For instance, novel routes to thiophene-2,4-diamines have been developed using tertiary thioamides, suggesting that unconventional starting materials and reaction pathways could be employed for the synthesis of aminothiophene derivatives. researchgate.net The development of methods for the synthesis of thiophene analogs, such as thieno[3,2-b]indoles, also provides insights into new ways to construct complex thiophene-containing scaffolds. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Mannich Reactions | Higher efficiency, improved selectivity, catalyst recyclability | Development of novel organocatalysts, MOFs, and nanocatalysts |

| Multicomponent Reactions | Atom economy, reduced reaction steps, increased complexity in a single step | Design of novel MCRs for the synthesis of functionalized thiophenes |

| Novel Ring Formation Strategies | Access to unique substitution patterns and fused systems | Exploration of unconventional starting materials and cyclization reactions |

Exploration of Undiscovered Reactivity Profiles

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic keto group, suggests a rich and largely unexplored reactivity profile. Future studies should aim to systematically investigate its behavior in a variety of chemical transformations.

The reactivity of related β-enaminonitriles, which also contain amino and cyano functionalities, has been shown to be diverse, leading to a range of heterocyclic products. nih.gov Similarly, the amino group of this compound could be utilized in cyclization reactions to construct novel fused thiophene derivatives, such as thienopyrimidines. researchgate.netbohrium.com The ketone functionality, on the other hand, can serve as a handle for various modifications, including reductions, oxidations, and carbon-carbon bond-forming reactions.

The interaction between the thiophene ring and the aminoketone side chain is another area ripe for investigation. The electron-rich nature of the thiophene ring can influence the reactivity of the side chain, and vice versa. nih.gov Understanding these electronic effects will be crucial for predicting and controlling the outcomes of chemical reactions.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules, thereby guiding experimental research. For this compound, advanced computational modeling can be employed to gain insights into its electronic structure, conformational preferences, and potential reaction mechanisms.

Density Functional Theory (DFT) calculations can be used to model the geometric and electronic properties of the molecule, providing information about bond lengths, bond angles, and charge distribution. nih.govresearchgate.netacgpubs.org These calculations can help in understanding the reactivity of different sites within the molecule. For instance, DFT has been used to study the mechanism of S-oxidation and epoxidation of thiophene-containing drugs, which is relevant to understanding the potential metabolism and toxicity of this compound. nih.gov

Molecular docking and dynamics simulations can be employed to predict the binding affinity of this compound and its derivatives to various biological targets. nih.gov This in silico screening can help in identifying potential therapeutic applications and in designing new derivatives with improved biological activity. Computational studies on fused thiophenes have demonstrated the utility of these methods in predicting the optoelectronic properties of these materials, suggesting that similar approaches could be used to explore the potential of this compound in materials science. researchgate.netacgpubs.org

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Prediction of geometric and electronic properties, elucidation of reaction mechanisms. |

| Molecular Docking | Identification of potential biological targets and prediction of binding modes. |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions with biological macromolecules. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions and interactions in a biological environment. |

Expansion of Derivative Libraries for Structure-Reactivity Relationship Studies

The systematic synthesis and evaluation of a library of derivatives based on the this compound scaffold is crucial for establishing structure-activity relationships (SAR) and structure-property relationships (SPR). This involves modifying different parts of the molecule, including the thiophene ring, the amino group, and the ketone functionality.

Substituents can be introduced onto the thiophene ring to modulate its electronic properties and steric profile. mdpi.com The amino group can be acylated, alkylated, or incorporated into heterocyclic rings to explore the impact on biological activity and chemical reactivity. The ketone can be reduced to an alcohol, converted to an oxime, or used as a starting point for the synthesis of more complex side chains.

The synthesis of a diverse library of compounds will enable a comprehensive investigation of how structural modifications influence various properties, such as biological activity, photophysical properties, and reactivity. For instance, SAR studies on thiophene derivatives have been instrumental in the development of new anticancer and antimicrobial agents. nih.gov Similarly, the exploration of derivatives of this compound could lead to the discovery of new therapeutic agents or functional materials.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound and its derivatives from traditional batch processes to continuous flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. researchgate.netsciprofiles.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. nih.govamidetech.comchemrxiv.org

The synthesis of β-aminoketones has been successfully demonstrated in continuous flow, highlighting the feasibility of applying this technology to the production of this compound. researchgate.netsciprofiles.com Automated synthesis platforms can further accelerate the generation of derivative libraries by enabling the rapid and systematic variation of building blocks and reaction conditions. nih.govamidetech.comchemrxiv.org This high-throughput approach is invaluable for SAR and SPR studies.

The integration of in-line analytical techniques, such as NMR and mass spectrometry, into flow systems can provide real-time monitoring of reactions, facilitating rapid optimization and process control. The adoption of these advanced manufacturing technologies will not only accelerate the research and development of this compound but also pave the way for its potential large-scale production.

| Technology | Benefits for this compound Research |

| Flow Chemistry | Improved reaction control, enhanced safety, increased scalability, higher yields and purity. |

| Automated Synthesis | Rapid generation of derivative libraries, high-throughput screening, efficient optimization of reaction conditions. |

| In-line Analytics | Real-time reaction monitoring, rapid process optimization, improved process understanding and control. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.